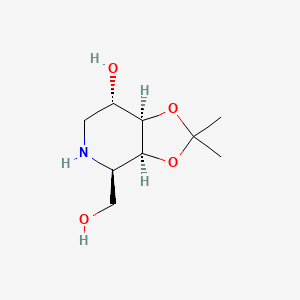

3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol: is a synthetic derivative of D-galactitol It is characterized by the presence of an isopropylidene group at the 3,4-positions and an imino group at the 1,5-positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 4 positions of D-galactitol are protected using isopropylidene to form a cyclic acetal.

Formation of Imino Group: The hydroxyl groups at the 1 and 5 positions are converted into imino groups through a series of reactions involving the use of reagents such as ammonia or primary amines.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with optimization for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

Reduction: Reduction of the imino group can yield amine derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various alkylating agents or acylating agents under appropriate conditions.

Major Products:

Oxidation Products: Oxo derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Glycosidase Inhibition

One of the primary applications of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can have therapeutic implications for conditions such as diabetes and certain lysosomal storage diseases.

- Mechanism of Action : The compound acts as a reversible inhibitor of β-galactosidases, which are involved in the metabolism of glycoproteins and glycolipids. This inhibition can help modulate the enzyme activity in pathological conditions like GM1 gangliosidosis .

1.2 Potential Therapeutic Applications

Research indicates that derivatives of this compound may serve as pharmacological chaperones for diseases related to enzyme deficiencies. For instance, studies have shown that this compound can enhance the residual activity of mutant α-galactosidases, making it a candidate for treating Fabry disease .

Synthesis and Derivatives

2.1 Efficient Synthesis Routes

The synthesis of this compound has been optimized through various methods. A notable synthesis route involves the use of D-galactose as a starting material to produce 1-deoxy-D-galactostatin and other derivatives efficiently .

2.2 Case Study: Green Synthesis

Recent advancements in green chemistry have led to the development of environmentally friendly synthesis methods using catalysts like anhydrous CuSO4. This approach not only enhances yield but also reduces the environmental impact associated with traditional chemical processes .

Biochemical Research

3.1 Enzyme Activity Modulation

The compound's ability to inhibit specific glycosidases makes it valuable in biochemical research aimed at understanding enzyme kinetics and mechanisms. By studying its interactions with various enzymes, researchers can gain insights into carbohydrate metabolism and related disorders.

3.2 Case Studies on Inhibition Effects

Several studies have documented the effects of this compound on enzyme activity:

Environmental Impact and Safety

4.1 Toxicological Studies

While the primary focus has been on its therapeutic applications, understanding the environmental fate and potential toxicity of this compound is crucial for its safe application in clinical settings. The EPA has compiled data on various chemicals' environmental impacts, which includes this compound as part of broader assessments .

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of glycosidases. The imino group mimics the transition state of the glycosidic bond cleavage, thereby binding to the active site of the enzyme and preventing substrate access. This inhibition can modulate various biological processes, making it a valuable tool in biochemical research and drug development.

Comparación Con Compuestos Similares

1,4-Dideoxy-1,4-imino-D-mannitol: Another glycosidase inhibitor with a similar imino group but different stereochemistry.

3,6-Dideoxy-3,6-imino-1,2-O-isopropylidene-α-D-glucofuranose: A compound with similar protective groups but different sugar backbone.

Uniqueness: 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is unique due to its specific configuration and the presence of both isopropylidene and imino groups, which confer distinct chemical and biological properties.

Actividad Biológica

3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is a synthetic iminosugar that has garnered attention for its potential biological activities, particularly as a glycosidase inhibitor. This compound is structurally related to D-galactose and exhibits properties that may have therapeutic implications in various diseases, including lysosomal storage disorders.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₁H₁₉N₃O₅. It can be synthesized through various methods involving the protection and deprotection of hydroxyl groups on sugar derivatives. One notable synthesis involves treating 4-azido-4-deoxy-2,3:5,6-di-O-isopropylidene-D-galactose with mercuric chloride followed by catalytic hydrogenation to yield the desired iminosugar .

Glycosidase Inhibition

One of the primary biological activities of this compound is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Inhibition of these enzymes can lead to the accumulation of specific oligosaccharides and glycoproteins, which may be beneficial in treating certain metabolic disorders.

A study demonstrated that derivatives of iminosugars like this compound exhibit significant inhibitory activity against glycosidases associated with lysosomal storage diseases such as GM1 gangliosidosis and Morquio B disease. These compounds act as pharmacological chaperones that enhance the activity of defective enzymes in these conditions .

Case Studies

Case Study 1: Inhibition of β-Galactosidase

In vitro studies have shown that this compound effectively inhibits β-galactosidase activity. This enzyme is crucial for the breakdown of complex carbohydrates. The inhibition was measured using enzyme assays where varying concentrations of the iminosugar were tested against β-galactosidase from human sources. Results indicated a dose-dependent inhibition pattern .

Case Study 2: Therapeutic Potential in Lysosomal Storage Disorders

Research involving animal models of lysosomal storage disorders has indicated that treatment with iminosugars leads to reduced substrate accumulation. For example, mice treated with this compound showed improved biochemical markers associated with GM1 gangliosidosis compared to untreated controls. This suggests potential therapeutic applications in managing symptoms and progression of such diseases .

Data Table: Biological Activities of Iminosugars

Propiedades

IUPAC Name |

(3aS,4R,7S,7aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2)13-7-5(4-11)10-3-6(12)8(7)14-9/h5-8,10-12H,3-4H2,1-2H3/t5-,6+,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGDVIZWSSLLDW-VGRMVHKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(CNC(C2O1)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](CN[C@@H]([C@@H]2O1)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.